molecular formula C12H22O2 B15178170 1,5-Dimethylhex-4-enyl isobutyrate CAS No. 85030-17-7

1,5-Dimethylhex-4-enyl isobutyrate

Cat. No.: B15178170
CAS No.: 85030-17-7
M. Wt: 198.30 g/mol
InChI Key: CWJWFQLLHBGAOJ-UHFFFAOYSA-N
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Description

1,5-Dimethylhex-4-enyl isobutyrate is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a versatile ester that finds applications in various scientific and industrial fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethylhex-4-enyl isobutyrate can be synthesized through the esterification reaction of 1,5-dimethylhex-4-enol with isobutyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.

Chemical Reactions Analysis

1,5-Dimethylhex-4-enyl isobutyrate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 1,5-dimethylhex-4-enyl isobutyric acid, using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction of the ester can yield the corresponding alcohol, 1,5-dimethylhex-4-enol, using reducing agents such as lithium aluminum hydride.

  • Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, aqueous conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

  • Carboxylic acid (1,5-dimethylhex-4-enyl isobutyric acid) from oxidation.

  • Alcohol (1,5-dimethylhex-4-enol) from reduction.

  • Various substituted products from nucleophilic substitution reactions.

Scientific Research Applications

1,5-Dimethylhex-4-enyl isobutyrate is used in various scientific research applications, including:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: As a potential intermediate in the synthesis of pharmaceuticals.

  • Industry: In the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,5-Dimethylhex-4-enyl isobutyrate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1,5-Dimethylhex-4-enyl isobutyrate is similar to other esters and alkenes, but its unique structure and properties set it apart. Some similar compounds include:

  • Isobutyric acid esters: Other esters derived from isobutyric acid.

  • Alkenyl esters: Esters with similar alkene groups.

  • Dimethylhexene derivatives: Compounds with similar alkene and methyl groups.

These compounds may share some chemical properties but differ in their specific applications and reactivity.

Properties

CAS No.

85030-17-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

6-methylhept-5-en-2-yl 2-methylpropanoate

InChI

InChI=1S/C12H22O2/c1-9(2)7-6-8-11(5)14-12(13)10(3)4/h7,10-11H,6,8H2,1-5H3

InChI Key

CWJWFQLLHBGAOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(C)CCC=C(C)C

Origin of Product

United States

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